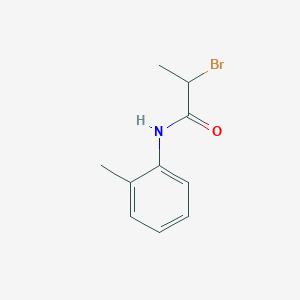

2-bromo-N-(2-methylphenyl)propanamide

Description

Significance of Halogenated Amide Derivatives in Organic Synthesis and Beyond

Halogenated amide derivatives are a cornerstone of modern organic synthesis due to their inherent reactivity and versatility. The presence of a halogen atom, such as bromine, transforms the otherwise stable amide scaffold into a reactive intermediate capable of undergoing a variety of chemical transformations.

These compounds serve as crucial precursors in the formation of new carbon-carbon and carbon-heteroatom bonds. The electrophilic nature of the carbon atom bearing the halogen allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This reactivity is fundamental to the construction of diverse molecular frameworks, including those found in pharmaceuticals, agrochemicals, and materials science.

Furthermore, the amide functional group itself is a key structural motif in a vast number of biologically active molecules, including peptides and many pharmaceutical drugs. The ability to modify the structure of these molecules through reactions at the halogenated position provides chemists with a powerful tool for drug discovery and development. The strategic placement of a halogen atom can also influence the biological activity of a molecule through halogen bonding and by altering its lipophilicity and metabolic stability.

Research Context and Current Relevance of the 2-bromo-N-(2-methylphenyl)propanamide Scaffold

While dedicated studies on this compound are not extensively documented in publicly available literature, its relevance can be inferred from its classification as an impurity of Prilocaine. sigmaaldrich.com Prilocaine is a widely used local anesthetic, and the presence of this compound as a related substance suggests its potential formation during the synthesis of Prilocaine or its degradation. The synthesis of Prilocaine often involves the reaction of o-toluidine (B26562) with a 2-halopropionyl halide, followed by nucleophilic substitution with propylamine. It is conceivable that this compound could be a key intermediate or a byproduct in this process, depending on the specific synthetic route employed.

The general synthetic route to N-aryl-2-bromopropanamides involves the acylation of an aniline (B41778) derivative, in this case, 2-methylaniline (o-toluidine), with 2-bromopropanoyl halide. This reaction is a standard method for amide bond formation.

Table 2: Plausible Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Methylaniline (o-Toluidine) | 2-Bromopropanoyl bromide | This compound | Acylation |

This table outlines a likely synthetic pathway for the title compound.

The research relevance of the this compound scaffold lies in its potential as a precursor for the synthesis of a variety of organic molecules. The bromine atom can be displaced by a range of nucleophiles to introduce new functionalities, making it a versatile building block for creating libraries of compounds for biological screening. For instance, the substitution of the bromine with various amines, thiols, or alcohols could lead to the generation of novel derivatives with potential applications in medicinal chemistry.

Although specific research findings on the biological activity of this compound are not yet available, the broader class of propanamide derivatives has been investigated for various therapeutic applications. ontosight.ai Therefore, this compound represents a scaffold with latent potential that warrants further investigation by the scientific community.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIZTZZUXVCLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941095 | |

| Record name | 2-Bromo-N-(2-methylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19397-79-6 | |

| Record name | 2-Bromo-N-(2-methylphenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19397-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(o-tolyl)propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019397796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-(2-methylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-N-(o-tolyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo N 2 Methylphenyl Propanamide and Its Analogs

Established Synthetic Routes and Reaction Optimizations

Traditional methods for the synthesis of 2-bromo-N-(2-methylphenyl)propanamide typically involve a two-step process: the formation of the amide bond followed by α-bromination, or the acylation of an amine with a pre-brominated acyl halide. Optimization of these routes is crucial for achieving high yields and purity.

Acylation Reactions involving 2-Methylphenylamine

The most direct method for forming the amide backbone of the target molecule is the acylation of 2-methylphenylamine (o-toluidine) with a 2-bromopropanoyl halide, typically 2-bromopropanoyl chloride. This nucleophilic acyl substitution is often performed under Schotten-Baumann conditions. organic-chemistry.orgwikipedia.org This technique utilizes a two-phase solvent system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base. wikipedia.orgiitk.ac.in The base, commonly sodium hydroxide (B78521) or pyridine, serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion. organic-chemistry.orgiitk.ac.in

Optimization of this reaction involves screening various bases, solvents, and temperature conditions to maximize the yield and minimize side products. The choice of base is critical; an appropriate base will effectively scavenge the acid byproduct without promoting hydrolysis of the acyl chloride. Similarly, the organic solvent is chosen to ensure the solubility of the reactants.

Table 1: Optimization of Acylation Reaction Conditions for N-Aryl Amide Synthesis

| Entry | Acylating Agent | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Bromopropanoyl chloride | 2-Methylphenylamine | Pyridine | Dichloromethane (DCM) | 0 to RT | ~85 |

| 2 | 2-Bromopropanoyl chloride | 2-Methylphenylamine | 10% aq. NaOH | DCM / Water | 0 to RT | ~90 |

| 3 | 2-Bromopropanoyl chloride | 2-Methylphenylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 to RT | ~82 |

| 4 | 2-Bromopropanoyl bromide | 2-Methylphenylamine | K₂CO₃ | Dioxane | Reflux | Good |

Bromination Strategies of Propanamide Precursors

An alternative pathway involves the synthesis of the precursor N-(2-methylphenyl)propanamide, followed by bromination at the α-position. A classic method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. javeriana.edu.co In this approach, propanoic acid is first converted to 2-bromopropanoic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). javeriana.edu.coresearchgate.net The resulting 2-bromopropanoyl bromide can then be used to acylate 2-methylphenylamine. javeriana.edu.co

Direct α-bromination of the pre-formed N-(2-methylphenyl)propanamide can also be achieved. This typically involves the formation of an enolate intermediate followed by reaction with an electrophilic bromine source. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations due to its ease of handling compared to elemental bromine. commonorganicchemistry.comorganic-chemistry.org The reaction may be promoted by radical initiators or acidic conditions. commonorganicchemistry.com Optimization focuses on achieving high regioselectivity for the α-position and preventing over-bromination or aromatic bromination.

Table 2: Comparison of Bromination Agents for α-Bromination of Carbonyl Compounds

| Entry | Substrate | Brominating Agent | Catalyst / Conditions | Product | Selectivity / Yield |

| 1 | Propanoic Acid | Br₂ / cat. PBr₃ | Neat, Heat | 2-Bromopropanoyl bromide | High Yield |

| 2 | N-Aryl Propanamide | N-Bromosuccinimide (NBS) | AIBN or BPO (radical initiator) | α-Bromo N-Aryl Propanamide | Good, depends on substrate |

| 3 | N-Aryl Propanamide | N-Bromosuccinimide (NBS) | p-TsOH (acid catalyst), Microwave | α-Bromo N-Aryl Propanamide | High Yield, Fast Reaction researchgate.net |

| 4 | Ketones/Aldehydes | N-Bromosuccinimide (NBS) | Secondary Amine (Organocatalyst) | α-Bromo Ketone/Aldehyde | Good Yields, High ee acs.org |

Stereoselective Synthesis Approaches

Introducing chirality into the molecule, specifically at the C2 position of the propanamide moiety, requires stereoselective synthetic methods. This is often crucial for pharmaceutical applications where only one enantiomer exhibits the desired biological activity.

Chiral Auxiliary-Mediated Synthesis

A robust strategy for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For the synthesis of chiral this compound analogs, a chiral auxiliary can be attached to the propanoyl group.

Commonly used auxiliaries include Evans oxazolidinones and amides derived from pseudoephedrine. researchgate.netresearchgate.netwilliams.edu The synthesis typically involves acylating the chiral auxiliary with propanoyl chloride, followed by deprotonation to form a chiral enolate. This enolate then reacts with an electrophilic bromine source. The steric bulk of the auxiliary blocks one face of the enolate, leading to a highly diastereoselective bromination. nih.gov Finally, the auxiliary is cleaved under mild conditions to yield the enantiomerically enriched α-bromo acid or a derivative, which can then be coupled with 2-methylphenylamine. Research has shown that pseudoephenamine amides, in particular, undergo highly diastereoselective alkylations (a reaction analogous to bromination), often achieving diastereomeric ratios greater than 98:2. nih.govharvard.edu

Table 3: Diastereoselective Synthesis Using Chiral Auxiliaries

| Entry | Chiral Auxiliary | Substrate | Reaction | Diastereomeric Ratio (d.r.) |

| 1 | Evans Oxazolidinone | N-Propionyl Oxazolidinone | Enolization & Alkylation | >99:1 williams.edu |

| 2 | (S,S)-Pseudoephedrine | N-Propionyl Pseudoephedrine Amide | Enolization & Alkylation | Highly Diastereoselective researchgate.net |

| 3 | (1S,2S)-Pseudoephenamine | N-Propionyl Pseudoephenamine Amide | Enolization & Alkylation | ≥98:2 nih.gov |

| 4 | Imidazolidinone | Diastereomeric 2-bromopropanamides | Dynamic Kinetic Resolution (DKR) | >99:1 nih.gov |

Asymmetric Catalysis in Amide Formation

Asymmetric catalysis offers an alternative to stoichiometric chiral auxiliaries, providing a more atom-economical approach to enantiomerically pure products. This involves using a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of chiral α-bromoamides, this could involve the asymmetric bromination of an enolate or the kinetic resolution of a racemic mixture.

Organocatalysis has emerged as a powerful tool for asymmetric transformations. Chiral secondary amines, for example, have been successfully used to catalyze the enantioselective α-bromination of aldehydes and ketones. acs.org While direct application to amides is less common, this approach highlights the potential of small-molecule catalysts. Additionally, transition metal catalysts, such as those based on copper or iridium, paired with chiral ligands, can be employed for the enantioselective synthesis of chiral amides through various hydroamination and carbonylation reactions, establishing the α-chiral center with high enantiomeric excess (ee). researchgate.netnih.gov

Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Solvent-free synthesis is a key green strategy. Amide formation can be achieved by heating a mixture of a carboxylic acid and an amine directly, often with catalytic boric acid, or through microwave irradiation. sciepub.comresearchgate.netnih.gov Microwave-assisted synthesis, in particular, offers significant advantages over conventional heating, including dramatically reduced reaction times, often from hours to minutes, and higher yields. javeriana.edu.conih.govukm.mynih.gov

Biocatalysis represents another cornerstone of green chemistry, utilizing enzymes to perform chemical transformations under mild, aqueous conditions. bohrium.com Enzymes such as lipases can catalyze amide bond formation. rsc.org Nitrile hydratase enzymes, combined with chemocatalysts in a one-pot system, can convert nitriles first to primary amides and then to N-arylated amides, offering a novel and sustainable route. nih.govresearchgate.net These enzymatic methods avoid the need for harsh reagents and organic solvents, generating less waste and leading to cleaner reaction profiles. bohrium.comnih.gov

Table 4: Comparison of Conventional and Green Synthetic Methods for Amide Synthesis

| Method | Conditions | Solvents | Reaction Time | Yield | Key Advantages |

| Conventional | |||||

| Schotten-Baumann | Base (NaOH, Pyridine), 0°C to RT | DCM / Water | Several hours | Good to Excellent | Well-established, reliable iitk.ac.in |

| Green Alternatives | |||||

| Microwave-Assisted | Catalyst (e.g., CAN), Solvent-free | None | 5-20 minutes | High to Excellent | Rapid heating, high yields, energy efficient nih.govukm.my |

| Boric Acid Catalysis | Heat (Reflux), Dean-Stark | Toluene | 8-20 hours | Good to Excellent | Atom-economical, avoids coupling agents sciepub.com |

| Biocatalysis (Enzymatic) | Nitrile Hydratase + Cu-catalyst | Aqueous Buffer | 24-48 hours | Good | Mild conditions, high selectivity, sustainable nih.govresearchgate.net |

Elucidation of Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the Bromine Moiety

The carbon-bromine bond in 2-bromo-N-(2-methylphenyl)propanamide is polarized, with the carbon atom being electrophilic due to the electronegativity of the adjacent bromine atom. This inherent reactivity makes it a prime substrate for nucleophilic substitution reactions, where the bromide ion serves as an effective leaving group.

The electrophilic α-carbon is readily attacked by nucleophiles such as amines and thiols. These reactions typically proceed via an SN2 mechanism, resulting in the displacement of the bromide and the formation of a new carbon-nitrogen or carbon-sulfur bond.

With primary or secondary amines, the reaction yields α-amino amide derivatives. The lone pair of electrons on the nitrogen atom of the amine attacks the α-carbon, leading to the formation of an intermediate salt, which upon deprotonation yields the final product. chemguide.co.uk It is important to note that the product, being a secondary amine, can potentially react further with another molecule of the starting bromo-amide, leading to di-alkylation products. chemguide.co.uk

Similarly, thiols react to form α-thioether derivatives. The reaction can be facilitated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then displaces the bromide from the α-carbon. Studies on similar α-halo carbonyl compounds show that thiols readily undergo addition, followed by an intramolecular displacement of the bromide ion. cas.cnnih.gov

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Amine | Aniline (B41778) | 2-anilino-N-(2-methylphenyl)propanamide | |

| Thiol | Thiophenol | N-(2-methylphenyl)-2-(phenylthio)propanamide |

This table illustrates representative nucleophilic substitution reactions.

The susceptibility of the bromine moiety to nucleophilic attack makes this compound a valuable building block for the synthesis of novel and structurally diverse molecules. cymitquimica.com By selecting from a wide array of nucleophiles, a large library of derivatives can be generated, each with potentially unique chemical and biological properties. This strategy is frequently employed in medicinal chemistry to create analogues of a lead compound for structure-activity relationship (SAR) studies. nih.govplos.org For instance, reaction with various substituted anilines, heterocyclic amines, or functionalized thiols can introduce different pharmacophores into the molecular scaffold. researchgate.net

| Nucleophile Class | Example Nucleophile | Resulting Derivative Class |

| Alcohols/Phenols | Sodium phenoxide | α-Aryloxy amides |

| Carboxylates | Sodium acetate | α-Acyloxy amides |

| Azides | Sodium azide | α-Azido amides |

| Cyanides | Sodium cyanide | α-Cyano amides |

This table showcases the versatility of this compound in synthesizing diverse derivatives.

Reduction Reactions of the Amide and Halogen Groups

The functional groups within this compound exhibit different susceptibilities to reduction. The carbon-bromine bond is the more readily reduced site. Electrochemical studies on similar α-bromoamides have shown that reduction involves a two-electron cleavage of the C-Br bond, which generates a carbanion intermediate. rsc.org In the presence of a proton source (such as the parent molecule or solvent), this carbanion is rapidly protonated to yield the debrominated product, N-(2-methylphenyl)propanamide. rsc.org

The amide group, in contrast, is significantly more resistant to reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required to reduce an amide to an amine. In the case of this compound, the use of such a potent reagent would likely lead to the concurrent reduction of both the amide carbonyl and the carbon-bromine bond, yielding N-propyl-2-methylaniline.

| Reducing Agent | Primary Site of Reaction | Product(s) |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | C-Br bond | N-(2-methylphenyl)propanamide |

| Electrochemical Reduction | C-Br bond | N-(2-methylphenyl)propanamide rsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | C=O and C-Br bonds | N-propyl-2-methylaniline |

This table summarizes the outcomes of reduction reactions on this compound.

Hydrolysis Reactions of the Amide Linkage

The amide bond in this compound can be cleaved through hydrolysis, a reaction typically requiring harsh conditions such as prolonged heating in the presence of a strong acid or base.

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., aqueous HCl), the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of 2-methylaniline yield 2-bromopropanoic acid and the 2-methylanilinium ion.

Base-catalyzed hydrolysis: Under strong basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, expelling the N-(2-methylphenyl)amido group as an anion, which is a poor leaving group. This is typically the rate-determining step. The anion is then protonated by the solvent to give 2-methylaniline, while the carboxylic acid is deprotonated to form a carboxylate salt.

Under these hydrolytic conditions, the C-Br bond may also undergo hydrolysis to a hydroxyl group, although this is generally a slower process compared to amide cleavage under forcing conditions. rsc.org

| Condition | Primary Site of Reaction | Products |

| Strong Acid (e.g., H₃O⁺, heat) | Amide C-N bond | 2-bromopropanoic acid + 2-methylanilinium ion |

| Strong Base (e.g., OH⁻, heat) | Amide C-N bond | 2-bromopropanoate salt + 2-methylaniline |

This table outlines the products from the hydrolysis of the amide linkage.

Advanced Chemical Transformations and Coupling Reactions

Beyond fundamental reactions, the bromine atom serves as a handle for more complex carbon-carbon bond-forming reactions, significantly enhancing the synthetic utility of the molecule.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org The C(sp³)-Br bond in this compound can potentially participate in such couplings, though C(sp²)-Br bonds are more commonly used. nih.govrsc.org

The catalytic cycle for a potential Suzuki-Miyaura coupling would involve:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an aryl or vinyl boronic acid) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the product and regenerating the palladium(0) catalyst.

This reaction would allow for the direct attachment of various aryl, heteroaryl, or vinyl groups at the α-position of the amide, providing a pathway to a wide range of complex derivatives that are not easily accessible through traditional nucleophilic substitution. nih.gov

| Boronic Acid Reagent | Palladium Catalyst / Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | N-(2-methylphenyl)-2-phenylpropanamide |

| Vinylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | N-(2-methylphenyl)pent-2-enamide |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 2-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide |

This table presents hypothetical products from Suzuki-Miyaura cross-coupling reactions.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The general class of α-haloamides is known to participate in various transformations that can lead to cyclic products. nih.gov Although specific examples involving this compound in 1,3-dipolar cycloadditions are not readily found, the potential for such reactivity exists through the generation of suitable reactive intermediates. One plausible pathway involves the formation of an aza-oxyallyl cation intermediate, which can then act as a 1,3-dipole in cycloaddition reactions.

In a hypothetical scenario, the treatment of this compound with a Lewis acid could facilitate the abstraction of the bromide ion, leading to the formation of an aza-oxyallyl cation. This intermediate could then react with a suitable dipolarophile, such as an alkene or alkyne, to yield a five-membered heterocyclic ring system. The regioselectivity and stereoselectivity of such a reaction would be governed by the electronic and steric properties of both the dipole and the dipolarophile.

Furthermore, studies on other bromo-substituted amides have shown that the presence of a bromine atom can influence the rate and efficiency of cycloaddition reactions. For instance, in the context of intramolecular Diels-Alder reactions of furanyl amides, a bromine substituent was found to enhance the reaction rate. researchgate.net This effect was attributed to an increase in the exothermicity of the reaction, which lowers the activation enthalpy. researchgate.net While this is a [4+2] cycloaddition, similar electronic effects could potentially influence the feasibility of [3+2] cycloadditions with this compound.

The following table illustrates a hypothetical 1,3-dipolar cycloaddition involving an aza-oxyallyl cation derived from an α-bromoamide.

| Reactant 1 (Dipole Precursor) | Reactant 2 (Dipolarophile) | Proposed Intermediate | Product Type |

| This compound | Alkene | Aza-oxyallyl cation | Substituted Pyrrolidinone |

| This compound | Alkyne | Aza-oxyallyl cation | Substituted Pyrrolinone |

This table represents a theoretical pathway and is not based on experimentally verified reactions for this compound.

Mechanistic Investigations of Reaction Pathways

The mechanistic pathways for the reactions of α-bromoamides are diverse and can involve ionic or radical intermediates. nih.gov In the context of cycloadditions, an ionic mechanism is often proposed.

A key mechanistic step in the potential cycloaddition reactivity of this compound would be the generation of the 1,3-dipole. As mentioned, Lewis acid-mediated abstraction of the bromide is a plausible route to an aza-oxyallyl cation. The stability of this cation would be a critical factor in determining the reaction's viability.

Alternatively, under basic conditions, α-bromoamides can undergo elimination of HBr to form an acyl-iminium species or, in some cases, rearrange to form an aziridinone (B14675917) intermediate. researchgate.net The formation of an aziridinone from this compound would involve the intramolecular displacement of the bromide by the amide nitrogen. While aziridinones themselves are three-membered rings, their ring-opening could potentially lead to intermediates capable of participating in cycloadditions.

A summary of potential mechanistic steps is provided in the table below.

| Proposed Mechanistic Step | Description | Key Intermediate |

| Dipole Formation (Lewis Acid Catalysis) | Abstraction of the bromide ion by a Lewis acid to generate a carbocation stabilized by the adjacent nitrogen and carbonyl group. | Aza-oxyallyl cation |

| Intermediate Formation (Base-Mediated) | Intramolecular nucleophilic attack of the amide nitrogen onto the α-carbon, displacing the bromide. | Aziridinone |

| Cycloaddition | Concerted or stepwise reaction of the 1,3-dipole with a π-system (dipolarophile) to form a five-membered ring. | N/A |

This table outlines hypothetical mechanistic pathways based on the known chemistry of related α-haloamides.

It is important to reiterate that the cycloaddition reactivity of this compound and its associated mechanistic pathways are, at present, theoretical constructs based on the established chemistry of the α-haloamide functional group. Further experimental investigation is required to validate these potential transformation pathways.

Comprehensive Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive method for identifying the functional groups and probing the molecular structure of a compound. These two techniques are complementary; FT-IR measures the absorption of infrared radiation by a molecule, while FT-Raman measures the inelastic scattering of laser light. A vibrational mode can be active in IR, Raman, both, or neither, depending on the change in the molecule's dipole moment or polarizability, respectively.

For 2-bromo-N-(2-methylphenyl)propanamide, these techniques would provide a molecular fingerprint, allowing for its unambiguous identification.

A detailed analysis of the FT-IR and FT-Raman spectra would involve assigning the observed vibrational bands to specific motions of the atoms (stretching, bending, scissoring, rocking, twisting, and wagging) within the molecule. The assignments are typically based on the comparison with characteristic group frequencies of similar molecules and can be further supported by computational methods like Density Functional Theory (DFT).

Key expected vibrational modes for this compound would include:

N-H Vibrations: The N-H stretching vibration of the secondary amide group is expected to appear as a sharp, distinct band, typically in the region of 3300-3100 cm⁻¹. Its exact position can indicate the extent of hydrogen bonding in the solid state. The N-H bending (in-plane) vibration, often coupled with C-N stretching, is found around 1550 cm⁻¹ (Amide II band).

C=O Stretching: The amide carbonyl (C=O) stretching vibration gives rise to a very strong and characteristic absorption band (Amide I band), typically observed in the range of 1680-1630 cm⁻¹. This is one of the most intense bands in the IR spectrum.

Aromatic Ring Vibrations: The C-H stretching vibrations of the o-tolyl group would appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations would also be present at lower wavenumbers, providing information on the substitution pattern of the ring.

Aliphatic Vibrations: The C-H stretching and bending vibrations from the methyl groups (on the phenyl ring and the propanamide backbone) would be observed in the ranges of 2975-2850 cm⁻¹ and 1465-1375 cm⁻¹, respectively.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 700-500 cm⁻¹ range. This band is often weak in IR but can be more prominent in the Raman spectrum.

The table below outlines the expected vibrational assignments for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | Secondary Amide | 3300 - 3100 | FT-IR |

| Aromatic C-H Stretch | o-tolyl Ring | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | -CH₃, -CH | 2975 - 2850 | FT-IR, FT-Raman |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 | FT-IR |

| N-H Bend (Amide II) | Amide | 1580 - 1520 | FT-IR |

| Aromatic C=C Stretch | o-tolyl Ring | 1600 - 1450 | FT-IR, FT-Raman |

| C-Br Stretch | Bromoalkane | 700 - 500 | FT-IR, FT-Raman |

Note: The values in this table are based on characteristic group frequencies. Specific experimental data for this compound is not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

For this compound, ¹H NMR would reveal the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). ¹³C NMR would show the number of chemically non-equivalent carbon atoms and their electronic environments.

Based on the structure, the expected NMR data would be as follows:

¹H NMR Spectrum: The spectrum would show distinct signals for the aromatic protons of the 2-methylphenyl group, the N-H proton of the amide, the methine (-CH) proton, the methyl protons on the propanamide chain, and the methyl protons of the tolyl group. The aromatic region (typically δ 7.0-8.0 ppm) would display a complex splitting pattern due to the ortho-substitution. The N-H proton would likely appear as a broad singlet. The methine proton adjacent to the bromine atom would be a quartet, and the adjacent methyl group would be a doublet. The tolyl methyl group would appear as a singlet.

¹³C NMR Spectrum: The spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming no accidental magnetic equivalence. Key signals would include the carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 110-140 ppm), the carbon bearing the bromine atom (δ ~40-50 ppm), and the two methyl carbons at higher field (δ ~15-25 ppm).

The table below summarizes the anticipated NMR spectral data.

| Atom | Type | Expected Chemical Shift (δ, ppm) | Expected ¹H Multiplicity |

| C=O | Carbonyl | ~170 | N/A |

| C-NH | Aromatic | 130-140 | N/A |

| Aromatic C | Aromatic | 120-135 | N/A |

| Aromatic CH | Aromatic | 7.0 - 8.0 | Multiplet |

| CH-Br | Methine | 4.5 - 5.5 | Quartet |

| C-Br | Methine | 40 - 50 | N/A |

| N-H | Amide | 8.0 - 9.5 | Singlet (broad) |

| CH₃ (tolyl) | Methyl | 2.0 - 2.5 | Singlet |

| CH₃-CH | Methyl | 1.8 - 2.2 | Doublet |

| C (tolyl) | Methyl | ~20 | N/A |

| C (propanamide) | Methyl | ~20 | N/A |

Note: The chemical shifts are estimates based on typical values for these functional groups. Specific experimental data for this compound is not available in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₁₀H₁₂BrNO), high-resolution mass spectrometry would confirm its elemental composition. The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

The molecular ion peaks would be expected at m/z 241 and 243. The fragmentation pattern upon electron ionization would likely involve cleavage of the bonds adjacent to the carbonyl group and the C-Br bond. Common fragmentation pathways for amides include α-cleavage (cleavage of the bond between the carbonyl carbon and the α-carbon) and McLafferty rearrangement if structurally possible.

| Ion | m/z (⁷⁹Br / ⁸¹Br) | Identity / Origin |

| [C₁₀H₁₂BrNO]⁺ | 241 / 243 | Molecular Ion ([M]⁺) |

| [C₉H₁₀NO]⁺ | 148 | Loss of C-Br bond ([M-Br]⁺) |

| [C₇H₇NH]⁺ | 106 | Cleavage of amide C-N bond |

| [C₇H₇]⁺ | 91 | Tropylium ion from tolyl group |

| [CH₃CHBr]⁺ | 107 / 109 | Fragment from propanamide chain |

Note: The fragmentation pattern is predictive. Specific experimental data for this compound is not available in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise coordinates of each atom, from which bond lengths, bond angles, and torsion angles can be calculated. It also reveals how molecules are arranged relative to each other in the crystal lattice, providing insight into intermolecular interactions.

A successful crystallographic study of this compound would yield a complete picture of its solid-state conformation and packing.

The analysis would focus on the molecule's conformation, particularly the relative orientation of the 2-methylphenyl ring and the propanamide side chain. Key parameters include the torsion angle between the plane of the aromatic ring and the plane of the amide group. This angle is crucial as it influences the degree of steric hindrance and the potential for electronic conjugation. For similar N-aryl amides, a significant twist between these two planes is often observed to minimize steric repulsion.

X-ray crystallography would elucidate the network of intermolecular interactions that stabilize the crystal lattice. For this compound, the primary interaction expected is hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction is a classic motif that often leads to the formation of one-dimensional chains or tapes of molecules within the crystal.

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment (e.g., Chiral HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the chemical purity and determining the enantiomeric composition of chiral compounds like this compound. Given the presence of a stereocenter at the alpha-carbon of the propanamide moiety, this compound can exist as a pair of enantiomers. Chiral HPLC is the predominant technique for separating and quantifying these enantiomers.

The fundamental principle of chiral HPLC involves the use of a chiral stationary phase (CSP). These phases create a chiral environment that allows for differential interaction with the two enantiomers of the analyte. This differential interaction results in different retention times for each enantiomer, enabling their separation and quantification. The selection of an appropriate CSP is critical and is often based on the functional groups present in the analyte. For an amide like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov These phases, often coated or immobilized on a silica (B1680970) support, can offer a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for chiral recognition.

The mobile phase composition is another crucial parameter that is optimized to achieve adequate separation (resolution) between the enantiomer peaks. Typical mobile phases for normal-phase chiral HPLC consist of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, like isopropanol (B130326) or ethanol. researchgate.net For reversed-phase applications, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are common. The choice between normal-phase and reversed-phase modes depends on the specific CSP and the solubility of the compound.

Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in this compound provides a chromophore. The detector response, typically measured as peak area, is directly proportional to the concentration of each enantiomer.

The primary goal of a chiral HPLC method is to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other in a mixture. The enantiomeric excess is calculated from the areas of the two enantiomer peaks using the following formula:

% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

A successful chiral separation is characterized by a good resolution factor (Rs) between the two enantiomeric peaks, ideally greater than 1.5, which indicates baseline separation. researchgate.net This ensures accurate integration of the peak areas and, consequently, a reliable determination of the enantiomeric excess.

The following table illustrates the type of data that would be generated during the chiral HPLC analysis of a hypothetical sample of this compound.

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Times | |

| Enantiomer 1 (t R1 ) | 8.52 min |

| Enantiomer 2 (t R2 ) | 10.34 min |

| Peak Areas | |

| Area 1 | 245680 |

| Area 2 | 25890 |

| Calculated Results | |

| Resolution (R s ) | 2.1 |

| Enantiomeric Excess (% ee) | 81.3% |

This representative data demonstrates a well-resolved separation, allowing for precise quantification of each enantiomer and the subsequent calculation of enantiomeric excess. The development and validation of such a method are essential for quality control in both research and manufacturing settings where the stereochemical purity of this compound is critical.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of properties, from molecular geometry to electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For 2-bromo-N-(2-methylphenyl)propanamide, a HOMO-LUMO analysis would identify the most probable sites for electron donation and acceptance, guiding the prediction of its reactive behavior. Specific energy values for these orbitals are not available in the reviewed literature, but a theoretical study would provide the data shown in the illustrative table below.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Data not available | Energy difference between LUMO and HOMO |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface.

Typically, colors are used to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential.

An MEP map for this compound would likely show negative potential around the carbonyl oxygen and the bromine atom due to their high electronegativity and lone pairs of electrons. Positive potential would be expected around the amide hydrogen (N-H), making it a potential hydrogen bond donor. This analysis provides a clear, intuitive guide to the molecule's reactive sites.

| Molecular Region | Predicted MEP Value Range (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Data not available (expected negative) | Site for electrophilic attack, hydrogen bond acceptor |

| Amide Hydrogen (N-H) | Data not available (expected positive) | Site for nucleophilic attack, hydrogen bond donor |

| Bromine Atom (-Br) | Data not available (expected negative) | Site for electrophilic attack |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that represent core electrons, lone pairs, and bonds. This method is particularly useful for studying intramolecular interactions, such as hyperconjugation.

For this compound, NBO analysis would reveal key intramolecular charge transfer events, such as the delocalization of lone pair electrons from the oxygen or bromine atoms into adjacent antibonding orbitals. The magnitude of the E(2) values would indicate the strength of these stabilizing interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Specific donor-acceptor interaction data is not available in the literature. |

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found. It provides a powerful and intuitive mapping of electron localization, distinguishing between core shells, covalent bonds, and lone pairs. The ELF is a scalar function with values ranging from 0 to 1.

High ELF values (approaching 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs. Regions with an ELF value of approximately 0.5 indicate delocalized or "electron-gas-like" behavior, typical of metallic bonds. An ELF analysis of this compound would produce a topological map clearly delineating the covalent bonds (C-C, C-H, C=O, N-H, C-Br) and the lone pair regions on the oxygen, nitrogen, and bromine atoms, confirming the Lewis structure representation of the molecule.

The Fukui function is a reactivity descriptor derived from DFT that helps identify which atoms in a molecule are most susceptible to different types of chemical attack. wikipedia.orgjoaquinbarroso.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com

Three types of Fukui functions are typically calculated to predict reactivity:

f+(r) : Predicts sites for nucleophilic attack (where an electron is accepted). The atom with the highest f+ value is the most likely site. faccts.de

f-(r) : Predicts sites for electrophilic attack (where an electron is donated). The atom with the highest f- value is the most reactive site. faccts.de

f0(r) : Predicts sites for radical attack. joaquinbarroso.com

These functions can be "condensed" to individual atomic sites, providing numerical indices that rank the reactivity of each atom in the molecule. scm.com For this compound, these calculations would pinpoint the most electrophilic and nucleophilic atoms, offering precise predictions of its chemical behavior.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |

|---|---|---|---|

| Condensed Fukui function data is not available in the literature. |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. The primary goal of docking is to predict the binding mode and affinity of the ligand.

This technique is crucial in drug discovery and medicinal chemistry. If this compound were being investigated for potential biological activity, molecular docking would be used to screen it against various protein targets. The simulation would generate multiple possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results would identify the most stable binding conformation and provide a binding energy score, which estimates the strength of the ligand-receptor interaction. This information is vital for understanding the molecule's potential mechanism of action and for guiding the design of more potent analogues. No specific molecular docking studies involving this compound have been reported in the reviewed scientific literature.

Thermodynamic and Kinetic Studies via Computational Approaches

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific theoretical studies focused on the thermodynamic and kinetic properties of this compound. While computational chemistry is a powerful tool for elucidating the properties and reactivity of molecules, it appears that this particular compound has not yet been the subject of dedicated research in this area.

In the broader context of computational chemistry, studies on related classes of compounds, such as haloamides and N-aryl amides, often employ methods like Density Functional Theory (DFT) to investigate reaction mechanisms, thermodynamic stability, and kinetic barriers. These studies can provide valuable insights into bond dissociation energies, conformational analysis, and the energetic pathways of reactions. However, without specific computational data for this compound, any discussion of its thermodynamic and kinetic profile would be purely speculative.

Therefore, this section cannot present detailed research findings or data tables as no published computational studies are available. The scientific community has yet to explore the theoretical thermodynamic and kinetic aspects of this compound.

Structure Activity Relationship Sar Investigations of 2 Bromo N 2 Methylphenyl Propanamide Derivatives

Impact of Bromine Atom on Biological Activity and Chemical Reactivity

The presence of a bromine atom at the alpha (α) position of the propanamide moiety is a defining feature of 2-bromo-N-(2-methylphenyl)propanamide and is fundamental to its chemical reactivity and biological activity. The bromine atom, being highly electronegative, exerts a significant electron-withdrawing effect. This inductive effect polarizes the adjacent carbon-hydrogen bond, making the α-carbon an electrophilic center susceptible to nucleophilic attack.

This inherent reactivity is often the basis for the biological mechanism of action for many α-haloamides, which can act as covalent inhibitors. The α-carbon can be attacked by nucleophilic residues, such as cysteine or serine, within the active site of a target enzyme. In this process, the bromine atom functions as an excellent leaving group, leading to the formation of a stable, covalent bond between the compound and the enzyme. This irreversible inhibition can effectively deactivate the enzyme, disrupting a critical biological pathway.

The choice of the halogen atom at the α-position significantly modulates this reactivity. In comparative studies of related α-haloacetamides, the reactivity generally follows the order of I > Br > Cl > F, which corresponds to the leaving group ability of the halide. While an α-iodo derivative might be more reactive, it could also be less stable and more prone to non-specific reactions. Bromine often represents a balance, providing sufficient reactivity for potent covalent modification of the intended target while maintaining reasonable chemical stability. The replacement of the bromine atom with a non-halogen substituent, such as a hydrogen or a methyl group, typically results in a dramatic loss of the specific biological activity that relies on this covalent mechanism, underscoring the pivotal role of the α-halogen.

Role of the Methylphenyl Substituent and its Regioisomerism

The position of the methyl group on the phenyl ring (regioisomerism) is particularly important. The location—ortho (2-position), meta (3-position), or para (4-position)—dictates the spatial arrangement of the molecule and can influence its ability to fit into a specific binding pocket. In many classes of N-aryl amide herbicides and fungicides, for instance, this positioning is critical for selectivity and potency.

For example, the ortho-methyl group in this compound introduces steric bulk near the amide linkage. This can have several effects:

Conformational Restriction: It can restrict the rotation around the N-C(aryl) bond, locking the molecule into a specific conformation that may be more or less favorable for binding to the target protein.

Binding Pocket Occupancy: The ortho-methyl group may fit into a specific hydrophobic sub-pocket within the target's active site, enhancing binding affinity. Conversely, it could clash with the protein surface, reducing affinity.

Metabolic Stability: The steric hindrance provided by the ortho-substituent can shield the amide bond from hydrolysis by metabolic enzymes, potentially increasing the compound's bioavailability and duration of action.

Comparative SAR studies on analogous N-aryl compounds often reveal a clear preference for one regioisomer over the others, highlighting the precise structural requirements of the target's binding site.

Table 6.2: Impact of Methylphenyl Regioisomerism on Biological Activity in a Hypothetical N-Aryl Amide Series

| Regioisomer | Relative Potency (%) | Rationale for Activity Change |

| N-phenyl (unsubstituted) | 45 | Baseline activity; allows conformational flexibility. |

| N-(2-methylphenyl) | 100 | Optimal steric interaction with hydrophobic pocket; restricted conformation enhances binding. |

| N-(3-methylphenyl) | 70 | Moderate activity; methyl group in a less optimal position for key hydrophobic interactions. |

| N-(4-methylphenyl) | 55 | Sub-optimal fit; methyl group may be oriented away from the key binding region. |

Note: Data is illustrative and based on general SAR principles for N-aryl compounds.

Influence of Propanamide Backbone Modifications (e.g., Alkyl Substitutions, Steric Hindrance)

The propanamide backbone serves as the central scaffold linking the reactive α-bromo group to the N-aryl recognition element. Modifications to this backbone, such as the introduction of additional alkyl groups, can significantly impact activity by altering the compound's shape, size, and steric profile.

One common modification is the addition of a second methyl group at the α-carbon, changing the propanamide backbone to a 2-methylpropanamide backbone (e.g., 2-bromo-2-methyl-N-(2-methylphenyl)propanamide). This change introduces a quaternary carbon center, which can have profound effects:

Increased Steric Hindrance: The presence of two substituents on the α-carbon creates significant steric bulk around the reactive center. This can hinder the approach of the target's nucleophilic residue, potentially decreasing the rate of covalent bond formation and thus reducing potency. However, in some cases, this added bulk might improve selectivity by preventing the molecule from binding to off-targets with more sterically constrained active sites.

Altered Reactivity: The electronic effects of an additional alkyl group are generally minor compared to the steric impact. However, the stability of any reaction intermediates could be affected.

Lipophilicity: Adding a methyl group increases the molecule's lipophilicity (fat-solubility), which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This could lead to better membrane permeability but might also result in increased non-specific binding or sequestration in fatty tissues.

In essence, the propanamide backbone itself provides a specific spacing and orientation between the bromine "warhead" and the aryl "guidance" system. Altering this backbone, even with a small methyl group, changes this critical spatial relationship and can disrupt the precise fit required for potent and selective biological activity.

Table 6.3: Effect of Propanamide Backbone Substitution on Biological Activity

| Backbone Modification | Key Feature | Expected Impact on Activity |

| Propanamide | Secondary α-carbon | Baseline reactivity and steric profile. |

| 2-Methylpropanamide | Tertiary α-carbon | Increased steric hindrance; may decrease potency but could increase selectivity. |

| Butanamide | Elongated chain | Alters distance between reactive center and aryl group; likely reduces optimal fit. |

Stereochemical Considerations in Biological Activity and Target Binding

The α-carbon of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other.

This differential interaction can result in one enantiomer (the eutomer) being significantly more biologically active than the other (the distomer). The distomer may be completely inactive, show reduced activity, or in some cases, exhibit a different, sometimes undesirable, biological effect. This phenomenon, known as eudismic ratio, is a critical consideration in drug design.

The differential activity arises because only the eutomer can achieve a precise three-point attachment or optimal orientation within the chiral binding site of the target protein. The incorrect stereochemistry of the distomer prevents it from fitting correctly, hindering the necessary interactions for binding or for the proper alignment of the electrophilic α-carbon with the enzyme's nucleophile for a covalent reaction.

For many α-halo amide pesticides and pharmaceuticals, the biological activity resides predominantly or exclusively in one enantiomer. For example, in a series of related herbicidal compounds, the (R)-enantiomer is often reported to be the more active form. Developing a stereoselective synthesis to produce only the desired enantiomer is a major goal in modern chemical manufacturing, as it can lead to a more potent product with fewer off-target effects and a reduced environmental load.

Table 6.4: Hypothetical Activity of Enantiomers of an α-Bromo Amide Herbicide

| Enantiomer | Herbicidal Activity (IC₅₀, µM) | Target Enzyme Inhibition (Kᵢ, µM) |

| (R)-enantiomer | 5 | 2.5 |

| (S)-enantiomer | 500 | 320 |

| Racemic Mixture (1:1) | 10 | 5.1 |

Note: Data is illustrative, demonstrating the common principle of stereoselectivity where the (R)-enantiomer is significantly more potent.

Rational Design Strategies for Modulating Biological Potency and Selectivity

The SAR principles derived from studying derivatives of this compound provide a roadmap for the rational design of new analogues with improved potency and selectivity. The goal is to optimize the molecular structure to enhance interactions with the intended target while minimizing interactions with other biomolecules, particularly those that could lead to toxicity in non-target organisms.

Key strategies include:

Fine-Tuning Reactivity: While the α-bromo group is often essential, its reactivity can be modulated. For instance, computational studies using quantum mechanics (QM) can predict the electrophilicity of the α-carbon. This allows chemists to design molecules with sufficient reactivity to inhibit the target efficiently but not so reactive that they indiscriminately alkylate other biological nucleophiles.

Structure-Based Design: If the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography), computational docking programs can be used to model how different analogues fit into the active site. This allows for the in silico design of modifications to the N-aryl ring or the propanamide backbone to maximize favorable interactions (hydrophobic, hydrogen bonding) and avoid steric clashes.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's ADME profile or fine-tuning its activity. For example, the methyl group on the phenyl ring could be replaced with a chlorine atom or a trifluoromethyl group to alter electronic properties and lipophilicity. Similarly, the amide bond itself could be replaced by a bioisostere to improve metabolic stability.

Exploiting Selectivity Pockets: Often, the active sites of related enzymes (e.g., from a pest and a beneficial organism) have subtle differences. Rational design can exploit these differences. For instance, a unique hydrophobic pocket present in the target enzyme but absent in a related human enzyme can be specifically targeted by adding a complementary substituent to the N-aryl ring of the inhibitor, thereby conferring high selectivity.

Stereoselective Synthesis: Based on the knowledge that one enantiomer is significantly more active, efforts can be directed towards developing efficient synthetic routes that produce only that enantiomer. This increases the effective potency of the final product and eliminates any potential negative effects from the inactive distomer.

By integrating these strategies, medicinal and agricultural chemists can systematically modify the this compound scaffold to develop next-generation compounds with superior performance profiles.

Exploration of Biological Activities and Mechanisms of Action

Antimicrobial Activities (Antibacterial, Ant antifungal)

While direct studies on the antimicrobial properties of 2-bromo-N-(2-methylphenyl)propanamide are not extensively documented in publicly available literature, research on structurally related compounds provides insights into the potential antimicrobial profile of this class of molecules. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity against Gram-positive bacteria. nih.gov The antimicrobial screening of these related compounds showed inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.gov

In the realm of antifungal activity, related salicylanilide (B1680751) structures have been tested against various fungal species. Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide were evaluated against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with MIC values observed between 0.3 and 5.0 mg/mL. nih.gov This suggests that the bromo-anilide scaffold may possess a broad spectrum of antimicrobial activity.

Mechanisms of Antimicrobial Action (e.g., Inhibition of Nucleic Acid/Protein Synthesis)

The precise mechanism of antimicrobial action for this compound has not been specifically elucidated. However, the mechanisms of other bromine-containing antimicrobial agents may offer potential models. For example, the antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) is understood to involve a reaction with thiols, such as cysteine. nih.gov Under aerobic conditions, bronopol (B193717) catalytically oxidizes thiol-containing materials, leading to the production of reactive oxygen species like superoxide (B77818) and peroxide, which are responsible for the compound's bactericidal effects. nih.gov This oxidative stress can damage various cellular components, including nucleic acids and proteins.

Another potential mechanism for related amide-containing compounds involves the disruption of the bacterial cell membrane. mdpi.com The permeabilization of the cytoplasmic membrane can lead to the leakage of essential intracellular components and depolarization of the membrane potential, ultimately resulting in cell death. mdpi.comnih.gov

Anticancer Research Applications

Based on available scientific literature, there is no specific research documenting the application of this compound in the field of anticancer research.

Target Identification and Validation (e.g., mTOR, EGFR, iNOS)

There is no publicly available information to suggest that this compound has been investigated as an inhibitor or modulator of the mTOR, EGFR, or iNOS pathways in the context of cancer research. While inhibitors of these pathways are a significant focus in oncology, this particular compound has not been identified as a modulator of these targets. nih.gov

Modulation of Specific Biological Pathways and Receptors

The interaction of this compound with specific biological pathways and receptors has been explored, particularly in the context of ion channel modulation.

G Protein-Coupled Receptor (GPCR) Modulation (e.g., GPR88 Agonism)

There is no evidence in the current body of scientific research to indicate that this compound acts as a modulator, specifically as an agonist, of the G protein-coupled receptor GPR88. While GPR88 is a target of interest for neurotherapeutic development, this compound has not been identified as a ligand for this receptor. frontiersin.orgfrontiersin.orgyoutube.comnih.govnih.gov

Ion Channel Modulation (e.g., TRPV1 Antagonism)

Significant research has been conducted on propanamide derivatives as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. elsevierpure.comresearchgate.net The TRPV1 receptor is a non-selective cation channel involved in the perception of pain and is activated by stimuli such as heat and capsaicin. elsevierpure.com Antagonists of this receptor are being investigated as potential analgesic agents. elsevierpure.comresearchgate.net

Structure-activity relationship (SAR) studies on 2-(4-Methylsulfonylaminophenyl) propanamide derivatives have provided a detailed understanding of the molecular features required for potent TRPV1 antagonism. These studies typically divide the molecule into three regions: A, B, and C. elsevierpure.comresearchgate.netacs.org

The B-region (propanamide part): The propanamide moiety itself is considered a key pharmacophore. Modifications in this region, such as replacing the α-methyl group with dimethyl or cyclopropyl (B3062369) groups, have been shown to cause a dramatic loss of receptor activity. This suggests that the α-methyl group on the propanamide backbone is crucial for a stereospecific interaction with a hydrophobic pocket of the TRPV1 receptor. elsevierpure.com

The C-region (N-aryl part): The nature of the aryl group attached to the amide nitrogen significantly influences the antagonistic potency. In extensive SAR studies of related compounds, various substituted phenyl, aryl alkyl, and diaryl alkyl derivatives have been explored to optimize the interaction with the receptor. elsevierpure.comresearchgate.net

The A-region (phenyl group of the propanamide): In related analogs, substitutions on the phenyl ring of the 2-phenylpropanamide (B1200545) core also play a critical role in binding affinity and antagonism.

One study on N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide, a potent TRPV1 antagonist, led to the detailed investigation of the B and C-regions. This research resulted in the identification of compounds with high binding affinity, such as one with a Ki of 21.5 nM, and another with potent antagonism, showing a Ki(ant) of 8.0 nM. researchgate.netacs.org These findings underscore the importance of the propanamide scaffold in designing effective TRPV1 antagonists.

Enzyme Inhibition and Protein Interactions

Currently, detailed studies specifically elucidating the enzyme inhibition or direct protein interaction mechanisms of this compound are not extensively available in publicly accessible scientific literature. The reactivity of the α-bromo amide functional group suggests potential for covalent modification of nucleophilic residues (such as cysteine, histidine, or lysine) within enzyme active sites or other protein binding pockets. This type of interaction could lead to irreversible inhibition of enzyme activity. However, without specific experimental data, the identity of potential protein targets and the kinetics of such interactions remain speculative. Further research is required to identify specific enzymes or proteins that are modulated by this compound and to characterize the nature of these interactions.

Broader Pharmacological Spectrum Investigations (e.g., Anti-inflammatory, Antioxidant, Antiviral)

While comprehensive pharmacological screening of this compound is not widely reported, the chemical scaffold of N-aryl-amides is present in various biologically active molecules. For instance, related N-phenylamide derivatives have been investigated for a range of pharmacological effects. The potential for this compound to exhibit anti-inflammatory, antioxidant, or antiviral properties would depend on its ability to modulate specific biological pathways involved in these processes.

Table 1: Potential Pharmacological Activities for Investigation

| Pharmacological Activity | Rationale for Investigation |

|---|---|

| Anti-inflammatory | Many existing non-steroidal anti-inflammatory drugs (NSAIDs) possess an N-phenylamide or related motif. Investigation into the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or modulation of inflammatory signaling pathways would be a logical starting point. |

| Antioxidant | The potential to scavenge free radicals or to upregulate endogenous antioxidant defense mechanisms could be explored. However, the core structure does not immediately suggest potent intrinsic antioxidant properties. |

| Antiviral | The ability to interfere with viral replication or entry into host cells would be the basis for any antiviral activity. This would likely require screening against a panel of different viruses to identify any potential inhibitory effects. |

Proteomics Research Applications

The electrophilic nature of the α-bromo amide moiety in this compound makes it a potential candidate for use as a chemical probe in proteomics research. Specifically, it could be utilized in activity-based protein profiling (ABPP). In this approach, the compound could be modified with a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule). This tagged probe could then be used to covalently label specific protein targets within a complex biological sample (e.g., cell lysate or living cells). Subsequent analysis by mass spectrometry could identify the labeled proteins, providing insights into their function and potential role in disease. This application, however, remains a theoretical possibility pending experimental validation.

In Vitro and Cellular Assay Methodologies for Activity Assessment

To evaluate the potential biological activities of this compound, a variety of standard in vitro and cellular assay methodologies would be employed.

In Vitro Assays:

Enzyme Inhibition Assays: Purified enzymes of interest (e.g., proteases, kinases, cyclooxygenases) would be incubated with varying concentrations of the compound. The enzyme's activity would then be measured using a substrate that produces a detectable signal (e.g., colorimetric or fluorescent). The concentration of the compound that causes 50% inhibition (IC50) would be determined.

Receptor Binding Assays: To determine if the compound interacts with specific cellular receptors, competitive binding assays could be performed using a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest.

Cellular Assays:

Cytotoxicity Assays: Initial assessment in cell-based studies would involve determining the compound's toxicity to various cell lines. Assays such as the MTT or LDH release assay would be used to measure cell viability and proliferation.

Reporter Gene Assays: To investigate the compound's effect on specific signaling pathways, cells engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter could be utilized.

Western Blotting and ELISA: These immunoassays would be used to measure changes in the levels of specific proteins or post-translational modifications within cells following treatment with the compound, providing insights into its mechanism of action.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cysteine |

| Histidine |

Industrial and Advanced Material Science Applications

Intermediate in Pharmaceutical and Agrochemical Synthesis

A significant application of 2-bromo-N-(2-methylphenyl)propanamide is its function as an intermediate in the synthesis of pharmacologically active compounds and agrochemicals. ontosight.aiontosight.ai Its structure contains key functional groups that can be modified to build more complex molecular architectures. The presence of the bromine atom, in particular, provides a reactive site for forming new chemical bonds. ontosight.ai

In pharmaceutical chemistry, this compound serves as a precursor for creating molecules with specific biological activities. ontosight.ai For example, research has identified 2-bromo-2-methyl-N-(2-methylphenyl)propanamide as an intermediate in the synthesis of the opioid analgesic diampromide hydrochloride, highlighting its importance in the production of therapeutic agents. The propanamide portion of the molecule can be incorporated into larger drug candidates, while the bromo group allows for covalent linkage to other molecular fragments.

Table 1: Role as a Synthetic Intermediate

| Compound Name | Application Area | Role |

|---|---|---|

| This compound | Pharmaceutical Synthesis | Precursor for opioid analgesics like diampromide hydrochloride. |

Functional Initiators in Polymerization Processes

In the field of polymer science, molecules with specific reactive sites are used as initiators to start the polymerization process. The structure of this compound, specifically the carbon-bromine bond, makes it suitable for use as a functional initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). cmu.edu

ATRP allows for the synthesis of polymers with well-defined molecular weights, architectures, and functionalities. cmu.edu The process is initiated by a compound with a readily cleavable halogen atom, such as the bromine in this compound. Upon reaction with a transition metal catalyst, a radical is formed that begins the polymerization of monomer units. The "functional" aspect of this initiator means that the N-(2-methylphenyl)propanamide group remains at the end of the resulting polymer chain, imparting specific chemical properties to the final material. cmu.edu This method is a key strategy for creating telechelic polymers and block copolymers. cmu.eduresearchgate.net The suitability of α-bromoamides as initiators is well-established, with similar structures like 2-bromoisobutyrate and 2-bromopropionitrile (B99969) being commonly employed in ATRP. cmu.edu

Table 2: Comparison with Common ATRP Initiators

| Initiator Type | Chemical Name | Key Structural Feature |

|---|---|---|

| Target Compound | This compound | α-bromoamide |

| Common Initiator | Ethyl 2-bromoisobutyrate | α-bromoester |

Building Blocks for Advanced Organic Molecules

Beyond specific synthetic pathways, this compound is valued as a versatile building block in organic synthesis. Organic building blocks are relatively simple molecules that possess the necessary functional groups to be assembled into larger, more complex molecular structures.